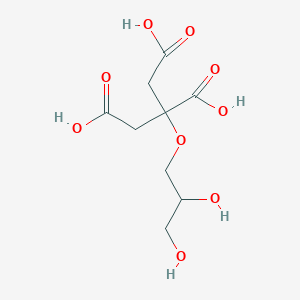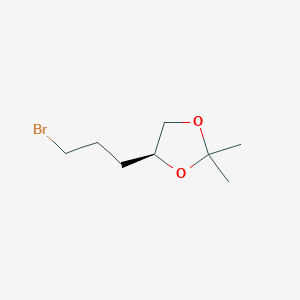![molecular formula C12H30N2Si2 B13815084 Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
Piperazine, 1,4-bis[(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- is a chemical compound with the molecular formula C12H30N2Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis[(trimethylsilyl)methyl]- typically involves the reaction of piperazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Piperazine+2(Trimethylsilyl chloride)→Piperazine, 1,4-bis[(trimethylsilyl)methyl]-+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silyl ethers.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD).
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which Piperazine, 1,4-bis[(trimethylsilyl)methyl]- exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes and facilitate the incorporation of silicon into organic frameworks. The pathways involved include the cleavage of Si-N bonds and the formation of new Si-O or Si-C bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine, 1-methyl-4-(trimethylsilyl)-: This compound has a similar structure but with only one trimethylsilyl group.
1,4-Bis(trimethylsilyl)piperazine: Another similar compound with two trimethylsilyl groups but different substitution patterns.
Uniqueness
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a precursor for silicon-containing materials makes it valuable in various applications .
Eigenschaften
Molekularformel |
C12H30N2Si2 |
|---|---|
Molekulargewicht |
258.55 g/mol |
IUPAC-Name |
trimethyl-[[4-(trimethylsilylmethyl)piperazin-1-yl]methyl]silane |
InChI |
InChI=1S/C12H30N2Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-12H2,1-6H3 |
InChI-Schlüssel |
FXFDFQGVUFWWTB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CN1CCN(CC1)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


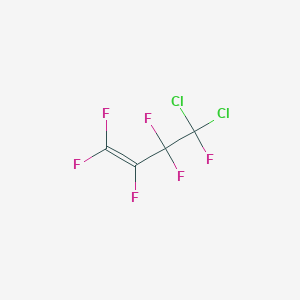

![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
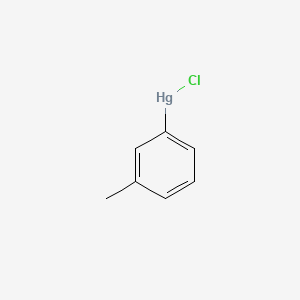
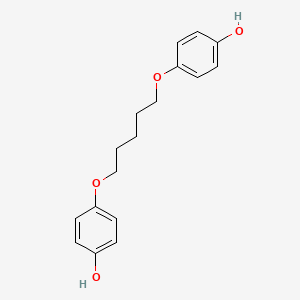


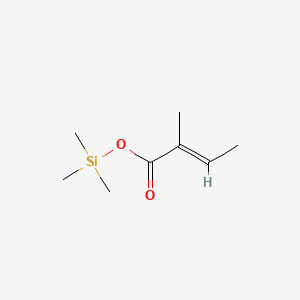
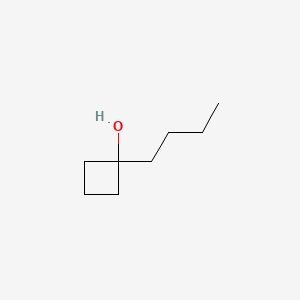
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
